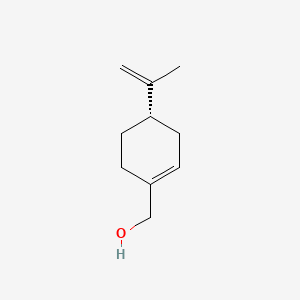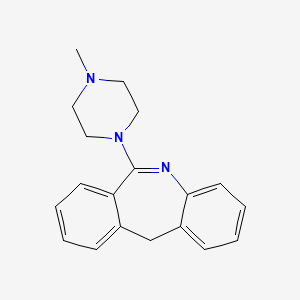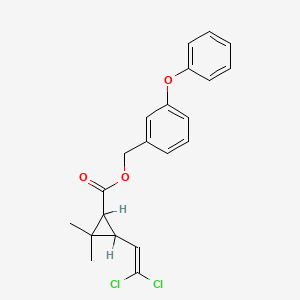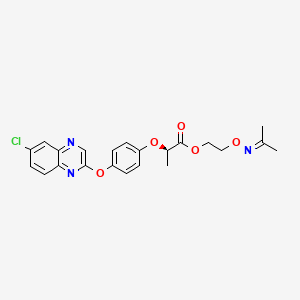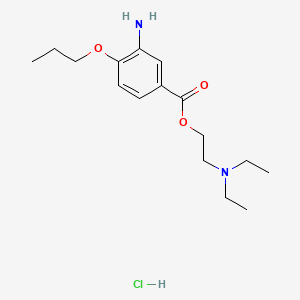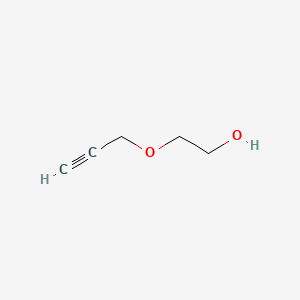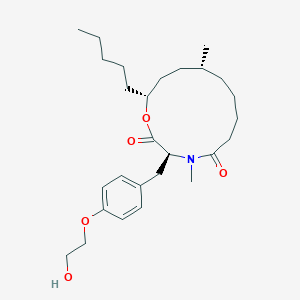
PF-1163B
Overview
Description
PF-1163B is a macrolide antibiotic isolated from the fungus Penicillium species. It exhibits potent antifungal activity, particularly against the pathogenic fungal strain Candida albicans . This compound inhibits the synthesis of ergosterol, a crucial component of fungal cell membranes, with an IC50 value of 34 nanograms per milliliter .
Mechanism of Action
PF-1163B, also known as “(3S,10R,13R)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-4,10-dimethyl-13-pentyl-1-oxa-4-azacyclotridecane-2,5-dione”, is a depsipeptide antifungal isolated from Penicillium .
Target of Action
This compound primarily targets the enzyme ERG25p, a C-4 methyl oxidase in the ergosterol biosynthetic pathway . Ergosterol is a critical component of fungal cell membranes, and its disruption leads to impaired cell function and growth.
Mode of Action
This compound inhibits the synthesis of ergosterol (ERG) by blocking the activity of the ERG25p enzyme . This inhibition disrupts the ergosterol biosynthetic pathway, leading to a deficiency of ergosterol in the fungal cell membrane.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthetic pathway . By inhibiting the ERG25p enzyme, this compound disrupts the conversion of sterol intermediates into ergosterol. This disruption affects the integrity and function of the fungal cell membrane, leading to inhibited growth of the fungus.
Result of Action
The inhibition of ergosterol synthesis by this compound leads to a deficiency of ergosterol in the fungal cell membrane . This deficiency impairs the function and integrity of the cell membrane, leading to inhibited growth of the fungus. This compound exhibits antifungal activity against the pathogenic fungal strain Candida albicans .
Biochemical Analysis
Biochemical Properties
It is known that PF-1163B inhibits the synthesis of ergosterol , a critical component of fungal cell membranes. This suggests that this compound may interact with enzymes involved in the ergosterol biosynthesis pathway.
Cellular Effects
This compound has been shown to inhibit the growth of Candida albicans, a common fungal pathogen . It does not appear to affect other Candida strains, Aspergillus fumigatus, or HepG2 cells . This suggests that this compound may have specific effects on certain cellular processes in C. albicans.
Molecular Mechanism
Its antifungal activity is believed to be due to its inhibition of ergosterol synthesis . Ergosterol is a critical component of fungal cell membranes, and its disruption can lead to cell death.
Preparation Methods
PF-1163B is synthesized through a series of chemical reactions starting from (S)-citronellene. The key step in its synthesis involves a ring-closing metathesis reaction of an ester and amide derivative obtained from a substituted N-methyl-l-tyrosine . The compound is produced industrially by fermentation of Penicillium species, followed by isolation and purification processes .
Chemical Reactions Analysis
PF-1163B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the macrolide ring structure.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
PF-1163B has several scientific research applications:
Chemistry: this compound is used as a model compound for studying macrolide antibiotics and their synthesis.
Biology: It is used to investigate the mechanisms of antifungal activity and ergosterol synthesis inhibition.
Medicine: this compound is explored for its potential use in treating fungal infections, particularly those caused by Candida albicans.
Industry: This compound is used in the development of antifungal agents and as a reference compound in quality control processes
Comparison with Similar Compounds
PF-1163B is similar to other macrolide antibiotics such as PF-1163A. Both compounds share a 13-membered macrocyclic structure containing a derivative of N-methyl tyrosine and a hydroxy fatty acid. PF-1163A differs from this compound by having an additional hydroxyl group on the side chain . Other similar compounds include various macrolide antibiotics that inhibit ergosterol synthesis, but this compound is unique in its specific structure and potent antifungal activity .
Properties
IUPAC Name |
(3S,10R,13R)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-4,10-dimethyl-13-pentyl-1-oxa-4-azacyclotridecane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO5/c1-4-5-6-10-24-15-12-21(2)9-7-8-11-26(30)28(3)25(27(31)33-24)20-22-13-16-23(17-14-22)32-19-18-29/h13-14,16-17,21,24-25,29H,4-12,15,18-20H2,1-3H3/t21-,24-,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRJJAXIHTZHNU-SDUSCBPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CCCCC(=O)N(C(C(=O)O1)CC2=CC=C(C=C2)OCCO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H]1CC[C@@H](CCCCC(=O)N([C@H](C(=O)O1)CC2=CC=C(C=C2)OCCO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





